![molecular formula C10H15ClN6 B1196088 (2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1196088.png)
(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile
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Overview
Description
(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile is a 2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile. It is an enantiomer of a (2R)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile.
Scientific Research Applications
Degradation and Transformation Studies
Degradation Kinetics in Water Treatment
Research on atrazine, which is chemically similar to the compound , shows its degradation by ozone and OH radicals during ozonation and advanced oxidation processes, with identification of main degradation products. This degradation is crucial for water treatment applications (Acero, Stemmler, & Gunten, 2000).
Groundwater Contamination Studies
Investigations into atrazine concentrations in groundwater reveal its environmental impact, crucial for understanding how similar compounds might behave in aquatic environments (Pucarević, Šovljanski, Lazic, & Marjanović, 2002).
Degradation by Zero Valent Iron and Electrochemical Reduction
The degradation of chlorinated triazines, closely related to the compound , using metallic iron and electrochemical methods provides insights into potential remediation strategies (Dombek, Davis, Stine, & Klarup, 2004).
Chemical Analysis and Synthesis
Chiral Solvating Agents
Research on 1-arylethylamino-substituted s-triazine derivatives, which are structurally similar, has led to their use as chiral solvating agents for enantiomeric composition determination of chiral compounds (Iuliano, Uccello-Barretta, & Salvadori, 2000).
Photolytic and Photocatalytic Decomposition
Studies on the photocatalytic decomposition of atrazine demonstrate the potential for advanced degradation techniques, important for understanding how similar compounds may be treated (Hiskia, Ecke, Troupis, Kokorakis, Hennig, & Papaconstantinou, 2001).
Environmental and Toxicological Implications
- Herbicide Interactions in Soil: Research on adjuvant modification of herbicide interactions in aqueous soil suspensions, involving atrazine, provides insights into the environmental behavior and potential impacts of similar compounds in soil ecosystems (Locke, Reddy, Gaston, & Zablotowicz, 2002).
properties
Product Name |
(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile |
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Molecular Formula |
C10H15ClN6 |
Molecular Weight |
254.72 g/mol |
IUPAC Name |
(2S)-2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile |
InChI |
InChI=1S/C10H15ClN6/c1-4-10(3,6-12)17-9-15-7(11)14-8(16-9)13-5-2/h4-5H2,1-3H3,(H2,13,14,15,16,17)/t10-/m0/s1 |
InChI Key |
IUCVBFHDSFSEIK-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@](C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
SMILES |
CCC(C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
Canonical SMILES |
CCC(C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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